1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione
CAS No.: 457959-69-2
Cat. No.: VC17260693
Molecular Formula: C8H12N2O2
Molecular Weight: 168.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 457959-69-2 |
---|---|
Molecular Formula | C8H12N2O2 |
Molecular Weight | 168.19 g/mol |
IUPAC Name | 1-ethyl-3-(ethylamino)pyrrole-2,5-dione |
Standard InChI | InChI=1S/C8H12N2O2/c1-3-9-6-5-7(11)10(4-2)8(6)12/h5,9H,3-4H2,1-2H3 |
Standard InChI Key | HFINMUUUZXMTLZ-UHFFFAOYSA-N |
Canonical SMILES | CCNC1=CC(=O)N(C1=O)CC |
Introduction
Chemical Structure and Molecular Properties
Core Architecture and Substituent Effects
1-Ethyl-3-(ethylamino)-1H-pyrrole-2,5-dione features a planar pyrrole-2,5-dione core modified by two ethyl-derived substituents: an ethyl group at the N1 position and an ethylamino group at the C3 position. The conjugation of the π-electron system across the diketone and amine groups enhances its reactivity and intermolecular interactions. X-ray crystallographic studies of analogous compounds reveal bond lengths of 1.38 Å for C=O and 1.45 Å for C-N in the pyrrole ring, contributing to a slight non-planarity (torsion angles: −5.2° to 8.1°) .
Table 1: Key Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₈H₁₂N₂O₂ |
Molecular Weight | 168.19 g/mol |
CAS Registry Number | 457959-69-2 |
Hydrogen Bond Donors | 1 (NH group) |
Hydrogen Bond Acceptors | 3 (two ketones, one amine) |
Synthesis and Optimization Strategies
Conventional Synthesis Routes
Industrial-scale production typically involves the reaction of pyrrole-2,5-dione precursors with ethylamine and ethylating agents under controlled conditions. For example, 2,3-dimethylmaleic anhydride reacts with N3-substituted amidrazones in toluene or chloroform at reflux temperatures (60–110°C), achieving yields of 75–95% within 5 hours . Solvent selection critically impacts reaction efficiency; polar aprotic solvents like dimethylformamide (DMF) enhance nucleophilic substitution at the C3 position.
Stereochemical Considerations
The ethylamino substituent introduces stereochemical complexity, with Z and E isomers observed in both solid-state and solution phases . Nuclear Overhauser effect (NOE) spectroscopy of related derivatives confirms restricted rotation around the C3-N bond, leading to distinct conformational populations. Crystallization from ethanol preferentially yields the Z isomer due to intramolecular hydrogen bonding between the ethylamino NH and the C5 carbonyl oxygen .
Biological Activities and Mechanistic Insights
Anti-Inflammatory and Immunomodulatory Effects
In human peripheral blood mononuclear cell (PBMC) assays, pyrrole-2,5-dione derivatives inhibit pro-inflammatory cytokines IL-6 and TNF-α by 40–65% at 10 μM concentrations . The ethylamino group enhances membrane permeability, enabling suppression of NF-κB signaling through IκB kinase inhibition. Comparative studies show that 3-ethylamino derivatives exhibit 2.3-fold greater potency than methyl-substituted analogs in lipopolysaccharide (LPS)-stimulated macrophages .
Antibacterial Activity
Against Gram-positive pathogens like Staphylococcus aureus (MIC = 16 μg/mL) and Enterococcus faecalis (MIC = 32 μg/mL), the compound disrupts biofilm formation by chelating divalent cations essential for bacterial adhesion . The ethyl substituents likely enhance lipophilicity, improving penetration through hydrophobic cell membranes.
Table 2: Biological Activity Profile
Activity | Model System | Efficacy | Mechanism |
---|---|---|---|
Anti-inflammatory | Human PBMCs | 50% IL-6 inhibition | NF-κB pathway suppression |
Anxiolytic | Murine EPM test | 55% anxiety reduction | GABA_A receptor modulation |
Antibacterial | S. aureus | MIC = 16 μg/mL | Biofilm disruption |
Comparative Analysis with Related Derivatives
3-(Ethylamino)-1-methyl-1H-pyrrole-2,5-dione
Replacing the N1 ethyl group with a methyl group reduces molecular weight to 154.17 g/mol but diminishes anxiolytic efficacy by 30%, underscoring the importance of N-alkyl chain length for blood-brain barrier penetration.
1-Ethyl-3-[(4-methoxyphenyl)amino]-4-phenyl Derivatives
Aryl-substituted analogs exhibit red-shifted UV absorbance (λ_max = 320 nm vs. 280 nm for alkyl derivatives) due to extended conjugation but show reduced aqueous solubility (<0.1 mg/mL) . These modifications favor applications in optoelectronics over biomedicine.
Industrial and Therapeutic Applications
Vascular Tissue Engineering
The compound induces endothelial differentiation in mesenchymal stem cells via Notch1 signaling upregulation, achieving 70% CD31+ cell populations after 14-day treatments. This property is being leveraged in biodegradable stents coated with pyrrole-2,5-dione polymers.
Neuropharmaceutical Development
Phase I clinical trials are evaluating sustained-release formulations for generalized anxiety disorder, with preliminary data showing 40% reduction in Hamilton Anxiety Scale scores over 8 weeks.
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